molecular formula C14H26O B14419245 4-(2,2-Dimethylpropyl)-6,6-dimethylhept-4-en-2-one CAS No. 83810-25-7

4-(2,2-Dimethylpropyl)-6,6-dimethylhept-4-en-2-one

Cat. No.: B14419245
CAS No.: 83810-25-7
M. Wt: 210.36 g/mol
InChI Key: ALQODBSFHNNFLF-UHFFFAOYSA-N
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Description

4-(2,2-Dimethylpropyl)-6,6-dimethylhept-4-en-2-one is an organic compound characterized by its branched hydrocarbon structure. This compound is notable for its unique arrangement of carbon atoms, which includes a heptene backbone with dimethyl substitutions. Such structural features often impart distinct chemical and physical properties, making it a subject of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dimethylpropyl)-6,6-dimethylhept-4-en-2-one can be achieved through several synthetic routes. One common method involves the alkylation of a suitable heptene precursor with 2,2-dimethylpropyl groups. This reaction typically requires the presence of a strong base, such as sodium hydride, to deprotonate the heptene and facilitate the nucleophilic attack by the alkylating agent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale alkylation reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. Catalysts, such as palladium or nickel, may also be employed to enhance the efficiency of the alkylation process .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethylpropyl)-6,6-dimethylhept-4-en-2-one undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Mechanism of Action

The mechanism by which 4-(2,2-Dimethylpropyl)-6,6-dimethylhept-4-en-2-one exerts its effects involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function. For instance, the compound may act as an inhibitor or activator of certain enzymes, affecting metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,2-Dimethylpropyl)-6,6-dimethylhept-4-en-2-one is unique due to its specific combination of a heptene backbone with dimethyl and dimethylpropyl substitutions. This unique structure imparts distinct chemical properties, making it valuable in various applications .

Properties

CAS No.

83810-25-7

Molecular Formula

C14H26O

Molecular Weight

210.36 g/mol

IUPAC Name

4-(2,2-dimethylpropyl)-6,6-dimethylhept-4-en-2-one

InChI

InChI=1S/C14H26O/c1-11(15)8-12(9-13(2,3)4)10-14(5,6)7/h9H,8,10H2,1-7H3

InChI Key

ALQODBSFHNNFLF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=CC(C)(C)C)CC(C)(C)C

Origin of Product

United States

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